molecular formula C32H42BrNO2P B593443 MitoTEMPOL CAS No. 1101113-39-6

MitoTEMPOL

Cat. No.: B593443
CAS No.: 1101113-39-6
M. Wt: 583.6
InChI Key: NCMZESLTQCMFES-UHFFFAOYSA-M
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Description

MitoTEMPOL is a mitochondria-targeted antioxidant designed to protect mitochondria from oxidative damage. It is a derivative of TEMPOL, a well-known antioxidant, and is specifically engineered to accumulate within the mitochondria, where it can effectively neutralize reactive oxygen species (ROS). This compound has shown promise in various scientific research applications, particularly in the fields of biology and medicine.

Biochemical Analysis

Biochemical Properties

MitoTEMPOL plays a crucial role in biochemical reactions by acting as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to mitigate oxidative stress. One of the primary interactions of this compound is with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This compound mimics the activity of superoxide dismutase, thereby reducing the levels of superoxide radicals in mitochondria . Additionally, this compound interacts with lipid peroxides, preventing lipid peroxidation and protecting mitochondrial membranes from oxidative damage .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to prevent sepsis-induced diaphragm dysfunction by reducing mitochondrial free radical generation and improving mitochondrial function . This compound also influences cell signaling pathways by modulating the activity of cytokines, which are involved in inflammatory responses. In muscle cells, this compound decreases superoxide generation and prevents cytokine-induced reductions in cell size . Furthermore, this compound has been found to modulate autophagy and apoptosis in retinal cells, thereby protecting against oxidative stress-induced retinal damage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge reactive oxygen species and modulate oxidative stress-related pathways. This compound exerts its effects by binding to superoxide radicals and converting them into less harmful molecules . This antioxidant action is mediated by the donation of hydrogen atoms, which neutralizes reactive oxygen species . Additionally, this compound modulates the activity of caspases, enzymes involved in apoptosis, and autophagy-related proteins, thereby influencing cell survival and death pathways . The compound also affects gene expression by reducing the levels of oxidative stress markers and promoting the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly reduced to its hydroxylamine form, this compound-H, within cells . This reduction does not diminish its antioxidant efficacy, as this compound-H remains effective in preventing lipid peroxidation and oxidative damage to mitochondrial DNA . Studies have shown that this compound can maintain its protective effects over extended periods, with both immediate and delayed administration preventing sepsis-induced diaphragm dysfunction . The stability and degradation of this compound in laboratory settings require careful handling and storage to prevent air and light-induced impurities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on sepsis-induced diaphragm dysfunction, this compound was administered at a dosage of 10 mg per kilogram per day, which effectively prevented diaphragm weakness and improved mitochondrial function . Higher doses of this compound have been associated with increased antioxidant activity and protection against oxidative damage . Excessive dosages may lead to potential toxic effects, and the optimal dosage must be determined based on the specific experimental conditions and desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound also affects metabolic flux by reducing the levels of lipid peroxides and preventing oxidative damage to mitochondrial membranes . Additionally, this compound influences the levels of metabolites such as malondialdehyde, a marker of lipid peroxidation, and promotes the maintenance of mitochondrial DNA integrity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with mitochondrial membranes. The compound is designed to target mitochondria specifically, where it accumulates and exerts its antioxidant effects . This compound is transported into mitochondria via the triphenylphosphonium moiety, which facilitates its uptake and retention within the organelle . This targeted distribution ensures that this compound effectively scavenges reactive oxygen species and protects mitochondrial function.

Subcellular Localization

This compound is primarily localized within mitochondria, where it exerts its antioxidant activity. The compound’s subcellular localization is facilitated by the presence of the triphenylphosphonium moiety, which directs it to mitochondrial membranes . Within mitochondria, this compound interacts with various components of the electron transport chain and other mitochondrial proteins to mitigate oxidative stress . This targeted localization is crucial for its effectiveness in protecting mitochondrial function and preventing oxidative damage.

Preparation Methods

MitoTEMPOL is synthesized by covalently linking TEMPOL to a lipophilic cation, such as triphenylphosphonium (TPP). This linkage facilitates the compound’s accumulation within the mitochondria. The synthetic route typically involves the following steps:

    Synthesis of TEMPOL: TEMPOL is synthesized through the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine.

    Attachment of TPP: The TPP moiety is attached to TEMPOL via a linker, often involving a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves scaling up the reaction conditions and employing more efficient purification techniques to handle larger quantities of the compound.

Chemical Reactions Analysis

MitoTEMPOL undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding oxoammonium cation.

    Reduction: It can be reduced to its hydroxylamine form, this compound-H, which also exhibits antioxidant properties.

    Substitution: The TPP moiety can undergo nucleophilic substitution reactions, allowing for the modification of the compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions include the oxoammonium cation and the hydroxylamine derivative.

Scientific Research Applications

MitoTEMPOL has a wide range of scientific research applications, including:

    Biology: It is used to study mitochondrial function and oxidative stress in various biological systems. This compound has been shown to protect cells from oxidative damage and improve mitochondrial function.

    Medicine: this compound is being investigated for its potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and diabetes. It has shown promise in reducing oxidative damage and improving cellular function in preclinical studies.

    Chemistry: this compound is used as a tool to study redox biology and the role of ROS in chemical reactions. It serves as a model compound for developing other mitochondria-targeted antioxidants.

    Industry: this compound is being explored for its potential use in industrial applications, such as in the development of antioxidant formulations for pharmaceuticals and cosmetics.

Comparison with Similar Compounds

MitoTEMPOL is part of a class of mitochondria-targeted antioxidants that includes compounds such as MitoQ, SkQ1, and MitoVitE. These compounds share a common mechanism of targeting the mitochondria to neutralize ROS, but they differ in their chemical structures and specific applications.

    MitoQ: MitoQ is a ubiquinone derivative linked to a TPP moiety. It is primarily used for its antioxidant properties and has been studied for its potential therapeutic applications in various diseases.

    SkQ1: SkQ1 is a plastoquinone derivative linked to a TPP moiety. It has shown promise in protecting cells from oxidative damage and is being investigated for its potential use in treating age-related diseases.

    MitoVitE: MitoVitE is a vitamin E derivative linked to a TPP moiety. It is used for its antioxidant properties and has been studied for its potential to protect cells from oxidative stress.

This compound is unique in its ability to be rapidly reduced to its hydroxylamine form, this compound-H, which also exhibits antioxidant properties. This dual functionality makes this compound a versatile tool for studying mitochondrial function and oxidative stress.

References

Properties

InChI

InChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZESLTQCMFES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42BrNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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